molecular formula C11H20N4 B1422864 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1250183-30-2

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Cat. No.: B1422864
CAS No.: 1250183-30-2
M. Wt: 208.3 g/mol
InChI Key: UGZUKZLKNGESLD-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A general approach towards the synthesis of compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives was introduced, focusing on regioselective synthesis strategies from easily accessible precursors. These compounds were characterized using NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Catalytic Applications

  • Novel nickel(II) complexes of sterically modified linear N4 ligands, including derivatives of 1,4-diazepane, demonstrated their effectiveness in catalyzing the oxidation of cyclohexane. The study highlighted the impact of ligand stereoelectronic factors and solvent coordination on the spin-state and catalytic efficiency of nickel(II) (Sankaralingam et al., 2017).

Supramolecular Structures

  • Research on substituted 4-pyrazolylbenzoates, which are structurally related to 1,4-diazepane derivatives, provided insights into the formation of hydrogen-bonded supramolecular structures. The study observed different dimensionalities in the resulting structures based on specific hydrogen bonding patterns (Portilla et al., 2007).

Synthetic Methodologies

  • A study on the synthesis of 2-unsubstituted hexahydropyrazolo[4,3-d][1,2]diazepinone-8-carboxylates showcased efficient synthetic methodologies to obtain these compounds from precursors like ethyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}propenoate (Bevk et al., 2007).

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-15-10-11(8-13-15)9-14-6-3-4-12-5-7-14/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUKZLKNGESLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.